Mal-PEG2-acid

Description

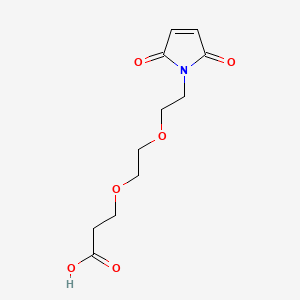

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6/c13-9-1-2-10(14)12(9)4-6-18-8-7-17-5-3-11(15)16/h1-2H,3-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMDOUPVKVGPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001145617 | |

| Record name | 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374666-32-6 | |

| Record name | 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374666-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mal-PEG2-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Mal-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Maleimide-PEG2-Acid (Mal-PEG2-acid), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and nanotechnology. This document details the molecule's physicochemical characteristics, provides established experimental protocols for its use, and illustrates key workflows for the synthesis and characterization of its conjugates.

Core Structure and Physicochemical Properties

This compound is a versatile linker molecule characterized by a maleimide group at one end, a carboxylic acid at the other, and a two-unit polyethylene glycol (PEG) spacer in between. This structure allows for a two-step, orthogonal conjugation strategy, enabling the precise and stable linkage of different molecules.[1] The maleimide group exhibits high reactivity towards thiol groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1] The carboxylic acid terminus can be activated to react with primary amines, forming a stable amide bond.[2] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces steric hindrance, and can improve the biocompatibility and pharmacokinetic profile of the final product.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₁H₁₅NO₆ | [2] |

| Molecular Weight | 257.24 g/mol | [2] |

| CAS Number | 1374666-32-6 | |

| IUPAC Name | 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoic acid | |

| Purity | Typically >95% | |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. | |

| Storage | Recommended to be stored at -20°C, protected from moisture. |

Experimental Protocols

The unique bifunctional nature of this compound allows for a variety of conjugation strategies. Below are detailed protocols for the two primary reaction types: maleimide-thiol conjugation and carboxylic acid-amine coupling.

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the general procedure for conjugating the maleimide group of this compound to a thiol-containing molecule, such as a protein or peptide.

Materials:

-

Thiol-containing molecule (e.g., protein with cysteine residues)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: N-acetylcysteine or L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassette

Procedure:

-

Preparation of Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule in the conjugation buffer.

-

If the thiol groups are present as disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP or DTT and incubate at 37°C for 30-90 minutes.

-

Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.

-

-

Conjugation Reaction:

-

Dissolve this compound in a small amount of an organic solvent like DMSO or DMF, and then dilute it in the conjugation buffer.

-

Add the this compound solution to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide linker is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as N-acetylcysteine or L-cysteine in a slight molar excess to the maleimide. Incubate for 15-30 minutes.

-

-

Purification:

-

Purify the conjugate to remove unreacted linker and quenching reagent using size-exclusion chromatography or dialysis.

-

Protocol for Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule.

Materials:

-

Amine-containing molecule

-

This compound conjugate (from the previous step)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassette

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the this compound conjugate in the activation buffer.

-

Add EDC and NHS (or Sulfo-NHS) to the solution. A 2-5 fold molar excess of EDC and NHS over the carboxylic acid is recommended.

-

Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.

-

-

Conjugation to Amine:

-

Immediately add the amine-containing molecule to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 with the coupling buffer for optimal amine reactivity.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Quench any unreacted NHS-activated esters by adding the quenching buffer. Incubate for 15-30 minutes.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove reaction byproducts and unreacted molecules.

-

Applications and Experimental Workflows

This compound is a key component in the development of advanced biomaterials and therapeutics. Two prominent applications are the synthesis of Antibody-Drug Conjugates (ADCs) and the functionalization of nanoparticles.

Antibody-Drug Conjugate (ADC) Synthesis and Characterization

In ADC development, this compound serves as a linker to connect a cytotoxic drug to a monoclonal antibody (mAb). The following workflow illustrates the key steps in this process.

Caption: Workflow for ADC synthesis and characterization.

Quantitative Data Presentation: ADC Characterization

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the distribution of drug-loaded species.

| ADC Species | Elution Order in HIC | Expected Mass Increase (vs. unconjugated mAb) |

| Unconjugated mAb (DAR=0) | First | 0 |

| DAR=2 | Second | 2 x (Mass of Drug + Mass of this compound) |

| DAR=4 | Third | 4 x (Mass of Drug + Mass of this compound) |

| DAR=6 | Fourth | 6 x (Mass of Drug + Mass of this compound) |

| DAR=8 | Fifth | 8 x (Mass of Drug + Mass of this compound) |

The weighted average DAR can be calculated from the percentage of the peak area of each species in the HIC chromatogram.

Nanoparticle Surface Functionalization

This compound is also used to functionalize the surface of nanoparticles for targeted drug delivery or imaging applications. The workflow below illustrates this process.

Caption: Workflow for nanoparticle surface functionalization.

Quantitative Data Presentation: Nanoparticle Characterization

The successful functionalization of nanoparticles is assessed by monitoring changes in their physicochemical properties.

| Characterization Technique | Parameter Measured | Expected Change after Functionalization |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase |

| Zeta Potential | Surface Charge | Shift towards neutral |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Appearance of N 1s and S 2p peaks |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Modes | Appearance of characteristic amide and thioether bond peaks |

Conclusion

This compound is a highly valuable tool in the field of bioconjugation due to its defined structure, bifunctional nature, and the favorable properties conferred by its PEG spacer. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this linker in the creation of advanced therapeutics and functionalized nanomaterials. The ability to precisely control the conjugation process and thoroughly characterize the resulting products is paramount to the successful translation of these innovative technologies from the laboratory to clinical applications.

References

Mal-PEG2-acid: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG2-acid is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, connected by a hydrophilic two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking a diverse range of molecules. This guide provides an in-depth overview of the chemical properties, reactivity, and common applications of this compound, complete with experimental protocols and visual diagrams to facilitate its effective use in research and development.

Chemical Properties

This compound is a well-defined molecule with consistent chemical and physical properties. The presence of the PEG spacer enhances its aqueous solubility, a crucial feature for bioconjugation reactions that are often performed in aqueous buffers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₆ | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| CAS Number | 1374666-32-6 | [1] |

| Appearance | White to off-white solid or viscous liquid | [2] |

| Purity | Typically >95% | |

| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents | |

| pKa (Carboxylic Acid) | Not explicitly reported in the searched literature, but expected to be in the range of 4-5, typical for aliphatic carboxylic acids. |

Reactivity and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive functional groups: the maleimide and the carboxylic acid.

Maleimide Reactivity: Thiol-Michael Addition

The maleimide group reacts specifically with sulfhydryl (thiol) groups, primarily found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond.

Key Reaction Parameters:

-

pH: The reaction is most efficient and specific at a pH range of 6.5-7.5.[3] At pH values below 6.5, the reaction rate is significantly slower due to the protonation of the thiol group. Above pH 7.5, the maleimide can also react with primary amines (e.g., lysine residues), leading to a loss of specificity.

-

Temperature: The reaction typically proceeds efficiently at room temperature (20-25°C).

-

Side Reactions: At higher pH, hydrolysis of the maleimide ring can occur, rendering it unreactive towards thiols. Additionally, the resulting thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to potential instability.

Experimental Protocol: Conjugation of a Thiol-Containing Molecule to this compound

This protocol provides a general procedure for the conjugation of a protein with an accessible cysteine residue to this compound.

Materials:

-

Thiol-containing protein (e.g., an antibody with reduced interchain disulfides)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

-

Reducing agent (optional, for exposing cysteine residues): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching reagent: N-acetylcysteine or L-cysteine.

-

Desalting column for purification.

Procedure:

-

Protein Preparation (if necessary): If the target thiol groups are in the form of disulfide bonds, they must first be reduced.

-

Dissolve the protein in conjugation buffer.

-

Add a 10-20 fold molar excess of TCEP.

-

Incubate at 37°C for 30-60 minutes.

-

Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation Reaction:

-

Dissolve this compound in a small amount of an organic solvent like DMSO or DMF to prepare a stock solution.

-

Immediately add a 5-20 fold molar excess of the this compound stock solution to the prepared protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

-

-

Quenching:

-

Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of this compound) to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

-

Carboxylic Acid Reactivity: Amide Bond Formation

The terminal carboxylic acid group of this compound can be coupled to primary amines to form a stable amide bond. This reaction typically requires activation of the carboxylic acid using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability of the active intermediate.

Key Reaction Parameters:

-

Activation pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. MES buffer is commonly used for this step as it does not contain amines or carboxylates that could interfere with the reaction.

-

Coupling pH: The reaction of the activated NHS ester with the amine is most efficient at a pH of 7.2-8.5.

-

Temperature: The activation and coupling reactions are typically performed at room temperature.

Experimental Protocol: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol outlines a two-step procedure for conjugating the carboxylic acid of this compound to a molecule containing a primary amine.

Materials:

-

This compound

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES, pH 5.5

-

Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching solution: Hydroxylamine or Tris buffer

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the solution.

-

Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.

-

-

Coupling to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching:

-

Add the quenching solution to stop the reaction.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.

-

Logical Workflow for Creating a Bioconjugate

The dual reactivity of this compound allows for a sequential conjugation strategy, which is fundamental to its application in creating complex biomolecules like antibody-drug conjugates.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Signaling Pathway Visualization (Hypothetical)

While this compound itself is not part of a signaling pathway, it is a tool used to create molecules that can interact with such pathways. For instance, an ADC created with this compound could target a cancer cell surface receptor and, upon internalization, release a drug that inhibits a critical signaling pathway.

Caption: Mechanism of action for an ADC utilizing a this compound linker.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its well-defined structure, favorable solubility, and dual reactivity enable the precise and efficient coupling of a wide array of molecules. A thorough understanding of its chemical properties and the kinetics of its reactions is paramount for its successful application in the development of novel therapeutics, diagnostics, and research tools. By following established protocols and carefully controlling reaction conditions, researchers can effectively harness the potential of this compound to advance their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Mal-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Maleimide-PEG2-Acetic Acid (Mal-PEG2-acid), a heterobifunctional linker critical in bioconjugation and drug delivery. This compound features a maleimide group for covalent linkage with thiol-containing molecules and a terminal carboxylic acid for conjugation to primary amines, connected by a hydrophilic two-unit polyethylene glycol (PEG) spacer. This structure is instrumental in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Chemical Properties and Characterization

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoic acid | N/A |

| CAS Number | 1374666-32-6 | [1] |

| Molecular Formula | C11H15NO6 | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| Purity | Typically ≥98% (HPLC) | [1] |

| Appearance | White to off-white crystalline powder or liquid | N/A |

| Solubility | Soluble in DMSO, DCM, DMF, water, and aqueous buffers | [1] |

| Storage | Store at -20°C, desiccated |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is generally achieved through a two-step process starting from amino-PEG2-acid. The first step involves the reaction of the primary amine with maleic anhydride to form an intermediate maleamic acid. The second step is a cyclization reaction to form the final maleimide ring.

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar maleimide-PEG compounds.

Step 1: Synthesis of Maleamic-PEG2-acid

-

Dissolution of Starting Material: Dissolve Amino-PEG2-acid (1 equivalent) in anhydrous dioxane.

-

Addition of Maleic Anhydride: To the stirred solution, add maleic anhydride (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure to yield the crude Maleamic-PEG2-acid. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to this compound

-

Reaction Setup: Dissolve the crude Maleamic-PEG2-acid from Step 1 in acetic anhydride.

-

Addition of Catalyst: Add anhydrous sodium acetate (0.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to 70-80°C and stir for 1.5-2 hours.

-

Monitoring: Monitor the formation of the maleimide by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

| Parameter | Step 1: Maleamic Acid Formation | Step 2: Cyclization |

| Starting Material | Amino-PEG2-acid | Maleamic-PEG2-acid |

| Reagents | Maleic Anhydride | Acetic Anhydride, Sodium Acetate |

| Solvent | Anhydrous Dioxane | Acetic Anhydride (as solvent and reagent) |

| Temperature | Room Temperature | 70-80°C |

| Reaction Time | 3-4 hours | 1.5-2 hours |

| Typical Yield | >90% (crude) | 50-70% (after purification) |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and hydrolyzed maleimide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying this compound and similar compounds.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA)).

-

Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient will need to be optimized.

-

Detection: UV detection at a wavelength where the maleimide group absorbs (e.g., ~300 nm).

-

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Product Isolation: Pool the pure fractions and remove the solvent by lyophilization to obtain the final product as a white solid.

| Parameter | Value |

| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% TFA |

| Detection | UV (e.g., 300 nm) |

| Final Purity | ≥98% |

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis Method | Expected Results |

| ¹H NMR | Peaks corresponding to the maleimide protons, the PEG backbone, and the propanoic acid moiety. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound (e.g., [M+H]⁺ at m/z 258.0972). |

| Analytical HPLC | A single major peak indicating high purity (≥98%). |

Applications in Bioconjugation

This compound is a versatile linker used to connect molecules containing free thiol groups to molecules with free amine groups. The maleimide end reacts specifically with thiols at a pH of 6.5-7.5 to form a stable thioether bond. The carboxylic acid end can be activated (e.g., with EDC and NHS) to react with primary amines, forming a stable amide bond. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Signaling Pathway of a this compound Linked Antibody-Drug Conjugate (ADC)

Caption: Cellular pathway of an ADC utilizing a cleavable linker.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should note that specific reaction conditions and purification protocols may require optimization based on laboratory conditions and available equipment.

References

An In-depth Technical Guide to the Mal-PEG2-acid Linker in Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mal-PEG2-acid linker is a heterobifunctional crosslinking reagent integral to modern bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. This guide provides a detailed examination of its mechanism of action, the critical parameters governing its use, and the chemical principles ensuring the creation of stable, functional bioconjugates. We will explore the core thiol-maleimide reaction, the roles of the polyethylene glycol (PEG) spacer and terminal carboxylic acid, reaction kinetics, stability considerations, and a detailed experimental protocol.

Molecular Anatomy of this compound

This compound is a precisely designed molecule with three key functional components:

-

Maleimide Group: An α,β-unsaturated carbonyl system that serves as a highly selective Michael acceptor for sulfhydryl (thiol) groups, primarily from cysteine residues in proteins and peptides[3][4].

-

PEG2 Linker: A short, hydrophilic diethylene glycol spacer. This PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity[5].

-

Carboxylic Acid Group (-COOH): A terminal carboxyl group that provides a versatile handle for subsequent conjugation reactions. It can be activated (e.g., using EDC or HATU) to form a stable amide bond with primary amines, such as those on a cytotoxic drug payload or another biomolecule.

The Core Mechanism: Thiol-Maleimide Michael Addition

The primary mechanism of action for the maleimide group is a covalent Michael addition reaction with a thiol. This reaction is highly efficient and chemoselective under specific pH conditions.

The process proceeds as follows:

-

The thiol group (-SH) of a cysteine residue is deprotonated to its more nucleophilic thiolate anion form (-S⁻).

-

The thiolate anion attacks one of the electrophilic carbons of the maleimide's double bond.

-

This leads to the formation of a stable, covalent thioether bond, permanently linking the target molecule to the this compound reagent.

Figure 1. Mechanism of thiol-maleimide conjugation.

Key Reaction Parameters and Quantitative Data

The success of the maleimide-thiol conjugation is highly dependent on careful control of reaction conditions, primarily pH. The pH dictates the reaction rate and, critically, its specificity.

| Parameter | Recommended Range | Rationale & Quantitative Impact | Potential Issues Outside Range |

| pH | 6.5 - 7.5 | Optimal for Thiol Selectivity. At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines (e.g., lysine). This range balances the need for deprotonated, nucleophilic thiolate anions with minimizing side reactions. | < 6.5: The thiol group is predominantly protonated (-SH), dramatically slowing the reaction rate. > 7.5: Increased deprotonation of primary amines leads to competitive reaction with the maleimide. The rate of maleimide ring hydrolysis also increases significantly. |

| Temperature | 4°C to 25°C (Room Temp) | The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used to slow the reaction and minimize degradation of sensitive biomolecules, typically by extending the reaction time (e.g., overnight). | Higher temperatures can accelerate side reactions, including hydrolysis and potential protein denaturation. |

| Stoichiometry | 10-20 fold molar excess of Maleimide reagent | A significant molar excess of the maleimide linker is used to drive the reaction to completion, ensuring that the majority of available thiol groups are labeled. | Insufficient excess may lead to incomplete labeling. Extreme excess can increase the likelihood of non-specific modification and complicates purification. |

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Often required to reduce native disulfide bonds (-S-S-) in proteins to free thiols (-SH) prior to conjugation. TCEP is preferred as it is stable, odorless, and does not contain thiols that would compete with the maleimide reagent. | DTT or β-mercaptoethanol must be removed before adding the maleimide reagent, as they will react with it. |

Stability of the Thioether Conjugate

While the formation of the thioether bond is rapid, its stability can be a concern, especially for ADCs intended for in vivo use. The Michael addition is reversible through a retro-Michael reaction , which can lead to thiol exchange with other molecules, such as glutathione, which is abundant in biological systems.

Stabilization Strategies: The primary strategy to create a more stable conjugate is through hydrolysis of the thiosuccinimide ring. This ring-opening reaction forms a succinamic acid thioether, which is not susceptible to the retro-Michael reaction.

-

This hydrolysis can be intentionally promoted by incubating the conjugate at a slightly elevated pH (e.g., pH 9.0) post-conjugation.

-

The resulting ring-opened products have been shown to have half-lives of over two years, dramatically increasing in vivo stability.

Potential Side Reactions

-

Maleimide Hydrolysis: The maleimide ring can hydrolyze in aqueous solutions, especially at pH > 7.5. The resulting maleic amide is unreactive towards thiols. Therefore, aqueous solutions of the linker should be prepared immediately before use.

-

Reaction with Amines: At pH values above 7.5, primary amines (e.g., lysine residues) become deprotonated and can compete with thiols in reacting with the maleimide group, leading to a loss of specificity.

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the newly formed succinimidyl thioether can undergo a rearrangement to form a more stable six-membered thiazine structure. This reaction is also promoted by basic conditions.

Detailed Experimental Protocol: Protein Conjugation

This section provides a generalized protocol for conjugating this compound to a thiol-containing protein.

A. Materials and Reagents

-

Thiol-containing protein (e.g., antibody, enzyme).

-

This compound.

-

Conjugation Buffer: Degassed, thiol-free 100 mM Sodium Phosphate, 5-10 mM EDTA, pH 7.0-7.5.

-

Reducing Agent (if needed): TCEP hydrochloride.

-

Quenching Reagent: L-Cysteine or β-mercaptoethanol.

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.

B. Experimental Workflow

Figure 2. General workflow for protein bioconjugation.

C. Step-by-Step Methodology

-

Protein Preparation: Dissolve the protein to be labeled in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any amine or thiol-containing compounds.

-

Reduction of Disulfides (if necessary): If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: Do not use DTT or BME unless they are removed prior to the next step.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the stirring protein solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the protein conjugate from unreacted linker and byproducts.

-

Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

-

Dialysis/Ultrafiltration: Dialyze the reaction mixture against a storage buffer or use an ultrafiltration device with an appropriate molecular weight cutoff (MWCO) to remove small molecules.

-

-

Characterization and Storage: Confirm successful conjugation using techniques like SDS-PAGE (which will show a mass shift), mass spectrometry (for precise mass), and UV-Vis spectroscopy. For long-term storage, add stabilizers like BSA and store at 4°C or, with glycerol, at -20°C.

Applications in Drug Development

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). In this context, the linker serves to connect a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen.

-

The maleimide end reacts with a cysteine residue on the mAb, which may be engineered into the antibody for site-specific conjugation.

-

The carboxylic acid end is used to form an amide bond with an amine-containing cytotoxic payload (e.g., an auristatin or maytansinoid).

This creates a stable, targeted delivery system that minimizes systemic toxicity by delivering the payload directly to cancer cells.

Conclusion

The this compound linker is a powerful tool in bioconjugation, offering a reliable method for selectively linking molecules via thiol groups. Its mechanism, centered on the Michael addition, is efficient and highly selective within a well-defined pH range. By understanding the roles of its constituent parts, controlling key reaction parameters, and being aware of potential stability issues and side reactions, researchers can effectively leverage this linker to build sophisticated bioconjugates for advanced therapeutic and diagnostic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

The Strategic Role of the PEG Spacer in Mal-PEG2-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the careful selection of linker molecules is paramount to the efficacy, safety, and overall performance of the final conjugate. Among the arsenal of available chemical tools, Mal-PEG2-acid has emerged as a versatile and widely utilized heterobifunctional linker. Its utility is derived from the distinct functionalities of its three components: a thiol-reactive maleimide group, a terminal carboxylic acid for amine coupling, and a central two-unit polyethylene glycol (PEG) spacer. While the reactive ends provide the means for conjugation, it is the often-understated PEG spacer that imparts a host of critical properties, profoundly influencing the behavior of the resulting bioconjugate. This technical guide provides an in-depth exploration of the pivotal role of the PEG2 spacer in this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to illuminate its function in modern drug development.

Core Concepts: Deconstructing this compound

This compound is a precisely defined chemical entity with the structure: Maleimide-(CH2CH2O)2-CH2CH2COOH. Each component serves a strategic purpose:

-

Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[] The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[2][3] This specificity allows for site-directed conjugation, a crucial aspect in the design of homogenous bioconjugates like antibody-drug conjugates (ADCs).[]

-

Carboxylic Acid Group: The terminal carboxyl group provides a second, orthogonal reactive handle. It can be activated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.[4] The resulting activated ester readily reacts with primary amines, such as those on the side chains of lysine residues, to form stable amide bonds.

-

PEG2 Spacer: The central two-unit polyethylene glycol chain is more than a simple linker; it is a critical modulator of the bioconjugate's physicochemical and pharmacological properties.

The Multifaceted Role of the PEG2 Spacer

The incorporation of the short, hydrophilic PEG2 spacer into a bioconjugate confers several key advantages that can dramatically improve its therapeutic potential.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic drugs used as payloads in ADCs are highly hydrophobic. This inherent hydrophobicity can lead to aggregation of the final ADC, particularly at higher drug-to-antibody ratios (DARs), resulting in rapid clearance from circulation and reduced efficacy. The hydrophilic nature of the PEG spacer helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility and stability of the conjugate in aqueous environments. This allows for the creation of ADCs with optimal DARs without compromising their biophysical properties.

Improved Pharmacokinetics and Biodistribution

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutics. Even a short PEG spacer like PEG2 can increase the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic at the target site, such as a tumor, enhancing its efficacy. Studies have shown that increasing the PEG chain length in an ADC's linker leads to increased plasma and tumor exposures, and lower plasma clearances.

Reduced Immunogenicity and Steric Hindrance

The PEG spacer can act as a "shield," masking the payload or other components of the conjugate from the immune system, which can reduce the potential for an immunogenic response. Furthermore, the defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. This spacing can be crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding to its target. In the context of PROteolysis TArgeting Chimeras (PROTACs), the linker length is a critical determinant of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase, which is essential for inducing protein degradation.

Data Presentation: Quantitative Impact of PEG Spacers

The decision to incorporate a PEG spacer is often driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters of ADCs and other bioconjugates. While data for PEG2 specifically can be limited, the trends observed with short PEG chains are highly relevant.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics and Efficacy

| PEG Linker Length | Plasma Half-Life (h) | Tumor Exposure (AUC) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |

| Non-PEGylated | - | - | 11% | |

| PEG2 | - | Increased vs. Non-PEGylated | 35-45% | |

| PEG4 | - | Increased vs. Non-PEGylated | 35-45% | |

| PEG8 | Significantly Increased | Significantly Increased | 75-85% | |

| PEG12 | Significantly Increased | Significantly Increased | 75-85% | |

| PEG24 | Significantly Increased | Significantly Increased | 75-85% |

Data synthesized from a study on ADCs with varying PEG side chain lengths, demonstrating that PEGylated linkers improve plasma exposure, tumor uptake, and efficacy compared to a non-PEGylated control. A significant improvement in efficacy was observed with PEG8 and longer chains in this particular model.

Table 2: Effect of PEG Spacer Length on ADC Hydrophobicity

| ADC Linker | Hydrophobic Interaction Chromatography (HIC) Retention Time (min) | Interpretation | Reference |

| Linker without PEG | 15.2 | High Hydrophobicity | |

| Linker with PEG3 | 12.8 | Reduced Hydrophobicity |

This table illustrates that the inclusion of a short PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a HIC column.

Table 3: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity

| Peptide Conjugate | IC50 (nM) | Interpretation | Reference |

| NOTA-PEG2-RM26 | 1.2 ± 0.2 | High Affinity | |

| NOTA-PEG3-RM26 | 1.1 ± 0.1 | High Affinity | |

| NOTA-PEG4-RM26 | 1.8 ± 0.3 | High Affinity | |

| NOTA-PEG6-RM26 | 2.5 ± 0.4 | Slightly Reduced Affinity |

This table demonstrates that for a specific peptide conjugate, increasing the mini-PEG spacer length from PEG2 to PEG6 had a modest effect on receptor binding affinity, with a slight decrease observed with the longest spacer in this series.

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: Maleimide-Thiol Conjugation to a Protein

This protocol describes the conjugation of the maleimide group of this compound to a protein containing free sulfhydryl groups (cysteine residues).

Materials:

-

Protein with accessible cysteine residues

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5. The buffer should be degassed to prevent oxidation of thiols.

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced. Dithiothreitol (DTT) can also be used but must be removed before adding the maleimide reagent.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

-

-

This compound Reagent Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add the this compound solution to the protein solution at a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.

-

Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

-

-

Purification:

-

Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) and confirm conjugation using methods such as UV-Vis spectroscopy, SDS-PAGE, and/or mass spectrometry.

-

Protocol 2: Carboxylic Acid-Amine Conjugation (Two-Step)

This protocol describes the activation of the carboxylic acid group of a this compound-conjugated molecule and its subsequent reaction with a primary amine-containing molecule.

Materials:

-

Molecule conjugated with this compound (from Protocol 1)

-

Molecule with accessible primary amines

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Reagent (Optional): Hydroxylamine or Tris buffer.

-

Purification column (e.g., desalting column)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the this compound-conjugated molecule in the Activation Buffer.

-

Add EDC to a final concentration of ~2 mM and NHS (or Sulfo-NHS) to a final concentration of ~5 mM.

-

Mix well and react for 15 minutes at room temperature.

-

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

Separate the activated molecule from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the amine-containing molecule to the activated molecule solution.

-

Incubate for 2 hours at room temperature.

-

-

Quenching (Optional):

-

Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatographic method to remove unreacted molecules and byproducts.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships related to the use of this compound.

Conclusion

The PEG2 spacer in this compound is a critical design element that extends far beyond its role as a simple covalent bridge. By imparting hydrophilicity, improving pharmacokinetic properties, reducing immunogenicity, and providing optimal spatial orientation, this short polyethylene glycol chain is instrumental in addressing fundamental challenges in the development of targeted therapeutics. A thorough understanding of the quantitative impact and the practical application of this spacer, as outlined in this guide, enables researchers and drug development professionals to rationally design and synthesize more effective and safer bioconjugates for a new generation of precision medicines.

References

Mal-PEG2-acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core solubility and stability characteristics of Mal-PEG2-acid, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding these properties is critical for optimizing reaction conditions, formulation, and in vivo performance of the resulting conjugates.

Introduction to this compound

This compound, chemically known as 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoic acid, is a versatile linker molecule. It features a thiol-reactive maleimide group at one end and a carboxylic acid at the other, separated by a hydrophilic two-unit polyethylene glycol (PEG) spacer. The maleimide group allows for specific and efficient covalent bond formation with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides. The terminal carboxylic acid can be activated to react with primary amines, providing a means for conjugation to various biomolecules. The PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][2][3]

Solubility Characteristics

Table 1: Solubility Profile of this compound

| Solvent Type | Solvent | Solubility | Notes |

| Aqueous | Water, Buffers (e.g., PBS) | The hydrophilic PEG spacer increases solubility in aqueous media. | Quantitative data (e.g., mg/mL) is not consistently reported. Solubility can be influenced by pH and buffer composition. |

| Organic | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |

| Dichloromethane (DCM) | Soluble | Useful for synthetic manipulations and purification. | |

| Dimethylformamide (DMF) | Soluble | Another common solvent for preparing stock solutions and conjugation reactions. |

Stability Profile

The stability of this compound is a critical factor, both for the storage of the reagent itself and for the stability of the resulting bioconjugate. The primary points of potential degradation are the hydrolysis of the maleimide ring and the ester linkage within the succinimidyl ester (if activated).

Stability of the Unconjugated this compound

Proper storage is essential to maintain the integrity of this compound. For long-term storage, it is recommended to keep the compound at -20°C.

Stability of the Maleimide-Thiol Conjugate

The stability of the thioether bond formed upon conjugation of the maleimide group with a thiol is of paramount importance for the in vivo efficacy and safety of bioconjugates. The primary pathway of degradation for the resulting succinimide thioether is a retro-Michael reaction, which can lead to the release of the conjugated payload. This reaction is particularly relevant in the presence of other thiols, such as glutathione, which is abundant in the intracellular environment.

The stability of the maleimide-thiol adduct can be significantly influenced by the local chemical environment. A key competing reaction to the retro-Michael reaction is the hydrolysis of the succinimide ring. This hydrolysis is generally considered beneficial as it leads to a more stable, ring-opened succinamic acid thioether that is less susceptible to the retro-Michael reaction.

Table 2: Factors Influencing Maleimide-Thiol Conjugate Stability

| Factor | Effect on Stability |

| pH | The rate of maleimide-thiol conjugation is optimal between pH 6.5 and 7.5. The hydrolysis of the succinimide ring is generally faster at higher pH. |

| Temperature | Higher temperatures can accelerate both the retro-Michael reaction and the hydrolysis of the succinimide ring. |

| Presence of Thiols | High concentrations of thiols (e.g., glutathione) can promote the retro-Michael reaction, leading to thiol exchange. |

| Maleimide Substituent | The nature of the substituent on the maleimide nitrogen can influence the rate of succinimide ring hydrolysis. Electron-withdrawing groups can accelerate hydrolysis, leading to a more stable conjugate. |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible results in bioconjugation and stability assessment.

General Protocol for Maleimide-Thiol Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing molecule (e.g., a protein) with this compound.

Caption: General workflow for conjugating a thiol-containing molecule with this compound.

Protocol for Assessing Conjugate Stability in Plasma

This protocol provides a method for evaluating the stability of a this compound conjugate in a biologically relevant matrix.

Caption: Workflow for assessing the stability of a this compound conjugate in plasma.

Signaling Pathways and Logical Relationships

The stability of the maleimide-thiol linkage is a critical determinant of the therapeutic efficacy and potential off-target toxicity of the resulting conjugate. The following diagram illustrates the competing reaction pathways.

Caption: Competing pathways of hydrolysis and retro-Michael reaction for a maleimide-thiol adduct.

Conclusion

This compound is a valuable tool in bioconjugation due to its bifunctional nature and the beneficial properties conferred by the PEG spacer. A thorough understanding of its solubility and, more critically, the stability of the resulting maleimide-thiol conjugate, is essential for the successful design and application of bioconjugates in research and therapeutic development. While the inherent PEGylation enhances aqueous solubility, researchers must be mindful of the potential for retro-Michael reaction-mediated degradation of the conjugate and employ strategies to characterize and potentially improve its stability for in vivo applications.

References

A Comprehensive Technical Guide to the Shelf Life and Storage of Mal-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability, recommended storage conditions, and analytical methodologies for Mal-PEG2-acid, a heterobifunctional crosslinker crucial in bioconjugation and drug development. Understanding the shelf life and proper handling of this reagent is paramount to ensuring its reactivity and the reproducibility of experimental results.

Core Principles of this compound Stability

This compound (Maleimide-PEG2-Acid) is a valuable tool for covalently linking molecules containing thiol groups to those with amine groups. Its structure incorporates a maleimide group, a short polyethylene glycol (PEG) spacer, and a carboxylic acid. The stability of this compound is primarily dictated by the reactivity of the maleimide ring, which is susceptible to hydrolysis.

The primary degradation pathway for this compound is the hydrolysis of the maleimide's carbon-nitrogen bond, which opens the ring to form a non-reactive maleamic acid derivative. This process is accelerated by moisture and alkaline conditions (pH > 7.5).[1] Consequently, maintaining a dry and controlled pH environment is critical for preserving the compound's functionality. Additionally, PEG compounds can be sensitive to light and oxidation.[2]

Recommended Storage Conditions and Shelf Life

To ensure the long-term stability and performance of this compound, it is essential to adhere to the following storage conditions. The data presented in the table below is a synthesis of information from various chemical suppliers and stability studies.

| Parameter | Recommended Condition | Short-term Storage (Days to Weeks) | Long-term Storage (Months to Years) | Shelf Life (if stored properly) |

| Temperature | Store at -20°C.[3][4][5] | 0 - 4°C | -20°C | >3 years |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | Inert Gas | Inert Gas | |

| Moisture | Store in a dry environment with a desiccant. | Dry/Desiccated | Dry/Desiccated | |

| Light | Protect from light. | Dark | Dark |

Handling Recommendations:

-

When retrieving the compound from storage, allow the container to warm to room temperature before opening to prevent moisture condensation.

-

For frequent use, consider aliquoting the compound into smaller, single-use vials to minimize exposure to moisture and air.

-

While this compound is typically shipped at ambient temperatures and is stable for several weeks under these conditions, it should be transferred to the recommended long-term storage conditions upon receipt.

Experimental Protocols for Stability Assessment

The stability of this compound is typically assessed by monitoring the rate of hydrolysis of the maleimide group under various conditions. A common and effective method for this is High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow for a Stability Study:

Detailed Methodologies:

1. Sample Preparation:

-

Prepare stock solutions of this compound in a suitable organic solvent such as DMSO or DMF.

-

Dilute the stock solution in various aqueous buffers to the desired final concentration for the study. The choice of buffers will depend on the pH conditions being investigated (e.g., phosphate buffers for pH 6.5-7.5, borate buffers for more alkaline pH).

2. Stress Conditions:

-

Temperature: Aliquots of the this compound solution in different buffers are incubated at a range of temperatures (e.g., 4°C, 25°C, 37°C).

-

pH: The stability is assessed across a range of pH values, typically from slightly acidic to slightly alkaline (e.g., pH 6.0, 7.4, 8.0), to determine the rate of hydrolysis as a function of pH.

-

Time Points: Samples from each condition are collected at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the degradation over time.

3. HPLC Analysis:

-

A stability-indicating HPLC method is used to separate the intact this compound from its hydrolysis product (maleamic acid).

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Detection: UV detection at a wavelength where the maleimide group absorbs (around 300 nm) is used to quantify the remaining intact compound. The hydrolysis product will have a different absorption profile.

-

Quantification: The percentage of remaining intact this compound is calculated by comparing the peak area at each time point to the initial peak area at time zero.

4. Data Interpretation:

-

The degradation kinetics can be determined by plotting the percentage of remaining this compound against time. The hydrolysis of the maleimide group often follows first-order kinetics.

-

The half-life (t½) of the maleimide group under each condition can be calculated from the rate constant of the degradation.

Degradation Pathway

The primary degradation route for this compound under aqueous conditions is the hydrolysis of the maleimide ring. This reaction is pH-dependent and results in the formation of a maleamic acid derivative, which is no longer reactive towards thiol groups.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Mal-PEG2-Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Maleimide-PEG2-Acetic Acid (Mal-PEG2-acid), a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development. The document details its physicochemical properties, experimental protocols for its application in creating antibody-drug conjugates (ADCs), and a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a versatile linker molecule that features a maleimide group at one end and a carboxylic acid group at the other, separated by a two-unit polyethylene glycol (PEG) spacer. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the carboxylic acid can be activated to form a stable amide bond with primary amines present on therapeutic agents or other molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Chemical Formula | C₁₁H₁₅NO₆ | [][2] |

| Molecular Weight | 257.24 g/mol | |

| CAS Number | 1374666-32-6 |

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This section provides a detailed, two-part methodology for the synthesis of an antibody-drug conjugate (ADC) using this compound as the linker. The protocol first involves the conjugation of the linker to an amine-containing drug, followed by the reaction of the drug-linker construct with a thiol-containing antibody.

Part 1: Activation of this compound and Conjugation to an Amine-Containing Drug

This procedure describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with a primary amine on the drug molecule.

Materials:

-

This compound

-

Amine-containing drug molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reaction vessel

-

Stirring apparatus

-

Reverse-phase HPLC system for purification

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of EDC (or DCC) and 1.5 equivalents of NHS to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated linker. The reaction is most efficient at a pH of 4.5-7.2.

-

-

Conjugation to Amine-Containing Drug:

-

In a separate vessel, dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO.

-

Add the drug solution to the activated linker solution.

-

Add 2-3 equivalents of DIPEA to the reaction mixture to raise the pH to 7.2-7.5, which is optimal for efficient amine coupling.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Monitoring and Purification:

-

Monitor the progress of the reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the resulting maleimide-activated drug-linker conjugate can be purified by reverse-phase HPLC.

-

Part 2: Conjugation of the Drug-Linker Construct to a Thiol-Containing Antibody

This procedure details the reduction of interchain disulfide bonds in an antibody to generate free thiol groups, which then react with the maleimide group of the purified drug-linker construct.

Materials:

-

Monoclonal antibody (mAb)

-

Purified maleimide-activated drug-linker construct

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)

-

Quenching solution (e.g., N-acetylcysteine or cysteine)

-

Desalting column or spin filtration device

-

Size-exclusion chromatography (SEC) system for purification

Methodology:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 1-10 mg/mL in the conjugation buffer.

-

Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.

-

-

Conjugation of Drug-Linker to Antibody:

-

Dissolve the purified maleimide-activated drug-linker in a minimal amount of DMSO or DMF.

-

Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching and Purification:

-

To stop the reaction, add a quenching solution such as N-acetylcysteine or cysteine to cap any unreacted maleimide groups.

-

Purify the final antibody-drug conjugate using size-exclusion chromatography to remove any unreacted drug-linker and other small molecules.

-

Visualizing the Workflow: ADC Synthesis

The following diagram illustrates the logical flow of the experimental protocol for synthesizing an antibody-drug conjugate using this compound.

References

A Technical Guide to Mal-PEG2-acid for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mal-PEG2-acid, a heterobifunctional crosslinker pivotal in bioconjugation and drug delivery research. This document details commercially available sources, key technical specifications, and explicit experimental protocols for its application. Furthermore, it presents visual workflows and reaction mechanisms to facilitate a deeper understanding of its utility in advanced scientific endeavors.

Introduction to this compound

This compound, with the chemical name 3-[2-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid, is a versatile crosslinking reagent. It features a maleimide group at one end and a carboxylic acid group at the other, separated by a two-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1][2] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues, forming a stable amide bond.[1] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous solutions, reduces steric hindrance, and can improve the biocompatibility and pharmacokinetic properties of the final bioconjugate.[3][4] These characteristics make this compound an invaluable tool in the development of antibody-drug conjugates (ADCs), protein labeling, and targeted drug delivery systems.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer this compound for research purposes. The following table summarizes the product specifications from a selection of these vendors to aid in the selection of the most suitable product for your research needs.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Precise PEG | AG-2602 | 1374666-32-6 | C11H15NO6 | 257.24 | > 96% | -20°C |

| DC Chemicals | DC28649 | 1374666-32-6 | C11H15NO6 | 257.24 | Not Specified | -20°C for 2 years (Powder) |

| Chem-Impex | 29153 | 1374666-32-6 | C11H15NO6 | 257.24 | ≥ 98% (HPLC) | ≤ -10°C |

| JenKem Technology | Not Specified | Not Specified | Not Specified | Not Specified | ≥95% Substitution | Not Specified |

| MedKoo Biosciences | 572850 | 1374666-32-6 | C11H15NO6 | 257.24 | >95% | 0 - 4°C (short term), -20°C (long term) |

| BroadPharm | Not Specified | 1374666-32-6 | Not Specified | Not Specified | Not Specified | Not Specified |

| Conju-Probe | Not Specified | 756525-98-1 | C14H20N2O7 | 328.32 | >95% | 0-10°C |

Experimental Protocols

The utility of this compound lies in its ability to link two different molecules through its reactive ends. Below are detailed protocols for the two key conjugation reactions.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group of this compound to a protein or peptide containing free sulfhydryl groups.

Materials:

-

Thiol-containing protein/peptide

-

This compound

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

-

Anhydrous DMSO or DMF

-

Quenching solution (optional): β-mercaptoethanol or cysteine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Thiol-containing Molecule:

-

Dissolve the protein or peptide to be labeled in degassed conjugation buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP. Incubate for 20-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide compound.

-

-

Preparation of this compound Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10-20x molar excess of the this compound solution to the thiol-containing molecule solution while gently stirring.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

To stop the reaction and cap any unreacted maleimide groups, a quenching solution can be added.

-

-

Purification:

-

Purify the conjugate to remove unreacted this compound and other byproducts using an appropriate method such as size-exclusion chromatography (e.g., Sephadex column), dialysis, or HPLC.

-

Protocol 2: Carboxylic Acid-Amine Conjugation (via EDC/NHS chemistry)

This protocol details the activation of the carboxylic acid group of the this compound conjugate and its subsequent reaction with a primary amine-containing molecule.

Materials:

-

This compound conjugate with a free carboxylic acid

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.

-

Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.5.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Solution: 1 M Ethanolamine or Hydroxylamine, pH 8.5

-

Purification column

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the this compound conjugate in the Activation Buffer.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A common starting concentration is 2 mM EDC and 5 mM NHS.

-

Add the EDC and NHS solutions to the this compound conjugate solution.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Coupling to Amine-containing Molecule:

-

Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the activated conjugate solution. The pH of the reaction mixture should be raised to 7.2-7.5 for efficient coupling.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

-

Quenching:

-

Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the final bioconjugate using an appropriate chromatography method to remove unreacted molecules and byproducts.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: General workflow for creating a bioconjugate using this compound.

Caption: The reaction between a maleimide and a thiol group.

Caption: The two-step process of activating a carboxylic acid and coupling it to an amine.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of bioconjugation, drug delivery, and diagnostics. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the precise and efficient linking of a wide range of biomolecules. By understanding the available commercial sources, product specifications, and detailed experimental protocols, researchers can effectively integrate this compound into their workflows to advance their scientific discoveries. The provided diagrams offer a clear visual representation of the key chemical reactions and workflows, further enabling the successful application of this important crosslinker.

References

Mal-PEG2-acid: A Versatile Heterobifunctional Linker in Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals